molecular formula C12H17NO2 B11896889 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol

1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol

Cat. No.: B11896889
M. Wt: 207.27 g/mol
InChI Key: UBMOQAQHFITFAJ-UHFFFAOYSA-N
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Description

1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol is an organic compound that features a unique structure combining an indene backbone with a dimethylamino group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the indene backbone, followed by the introduction of the dimethylamino group through a Mannich reaction. The hydroxyl groups are then introduced via hydroxylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or alter the dimethylamino group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include dehydroxylated or demethylated derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, altering their activity. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
  • 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,7-diol

Comparison: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-5,6-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable molecule for targeted applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(dimethylamino)methyl]-2,3-dihydro-1H-indene-5,6-diol

InChI

InChI=1S/C12H17NO2/c1-13(2)7-9-4-3-8-5-11(14)12(15)6-10(8)9/h5-6,9,14-15H,3-4,7H2,1-2H3

InChI Key

UBMOQAQHFITFAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC2=CC(=C(C=C12)O)O

Origin of Product

United States

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